molecular formula C7H11NO3 B556412 N-Acetyl-L-proline CAS No. 68-95-1

N-Acetyl-L-proline

Cat. No. B556412
CAS RN: 68-95-1
M. Wt: 157.17 g/mol
InChI Key: GNMSLDIYJOSUSW-LURJTMIESA-N
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Description

N-Acetyl-L-proline is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE) . It is used to probe the active site of ACE and to differentiate the specificities of various aminoacylases . It is also used to study the physicochemical parameters of prolines .


Synthesis Analysis

N-Acetyl-L-proline can be synthesized in aqueous solutions with acetic anhydride as the acetylating agent . The reactions were monitored with TLC and all structures were characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .


Molecular Structure Analysis

The empirical formula of N-Acetyl-L-proline is C7H11NO3 . Its molecular weight is 157.17 . The SMILES string representation is CC(=O)N1CCC[C@H]1C(O)=O .


Chemical Reactions Analysis

The reactions of N-Acetyl-L-proline were monitored with TLC and all structures were characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .


Physical And Chemical Properties Analysis

N-Acetyl-L-proline is a white powder . It has a density of 1.3±0.1 g/cm^3, and its molar refractivity is 37.3±0.3 cm^3 . The polar surface area is 58 Å^2 .

Scientific Research Applications

1. Studying Cellular Metabolism and Macromolecule Synthesis N-Acetyl-L-proline is a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . It competes with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .

Industrial Use

In addition to fundamental research, N-Acetyl-L-proline is also a useful compound for industrial purposes . For instance, microorganisms that overproduce L-proline have been obtained by isolating mutants resistant to L-proline analogues .

3. Tuning Biological, Pharmaceutical, or Physicochemical Properties N-Acetyl-L-proline is a promising candidate for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides .

4. Probing the Active Site of Angiotensin-Converting Enzyme (ACE) N-Acetyl-L-proline, an analog of the COOH-terminal dipeptide portion of preferred ACE substrates, is used to probe the active site of ACE . It may be used in studies of the binding of substrates and inhibitors by ACE .

5. Differentiating the Specificities of Various Aminoacylases N-Acetyl-L-proline may be used to identify, differentiate, and characterize N-acyl-amino acid amidohydrolases/aminoacylases . This can help in understanding the specificities of various aminoacylases .

6. Studying the Physicochemical Parameters of Prolines N-Acetyl-L-proline is used to study the physicochemical parameters of prolines . This can provide valuable insights into the properties and behaviors of prolines .

Mechanism of Action

Target of Action

N-Acetyl-L-proline is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE) . Its primary target is the enzyme (5R)-carbapenem-3-carboxylate synthase . This enzyme is involved in the biosynthesis of carbapenem antibiotics .

Mode of Action

N-Acetyl-L-proline interacts with its target enzyme by fitting into the active site, similar to the natural substrates of the enzyme . This interaction can influence the enzyme’s activity and lead to changes in the biochemical pathways where the enzyme is involved .

Biochemical Pathways

N-Acetyl-L-proline may affect the pathway of carbapenem antibiotic biosynthesis due to its interaction with (5R)-carbapenem-3-carboxylate synthase . It is also used to probe the active site of angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system that regulates blood pressure .

Result of Action

The molecular and cellular effects of N-Acetyl-L-proline’s action are largely dependent on its interaction with its target enzyme. By interacting with (5R)-carbapenem-3-carboxylate synthase, it may influence the production of carbapenem antibiotics . When used to probe the active site of ACE, it can provide insights into the enzyme’s function and its role in regulating blood pressure .

Action Environment

The action, efficacy, and stability of N-Acetyl-L-proline can be influenced by various environmental factors. For instance, the presence of other molecules can affect its interaction with its target enzyme . The pH and temperature of the environment can also impact its stability and activity

Safety and Hazards

N-Acetyl-L-proline should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

(2S)-1-acetylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMSLDIYJOSUSW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910312
Record name 1-Acetyl-L-proline
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839128
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Acetyl-L-proline

CAS RN

68-95-1, 1074-79-9
Record name N-Acetyl-L-proline
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Record name Acetyl proline
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Record name N-Acetylproline
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Record name 1-acetyl-L-proline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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